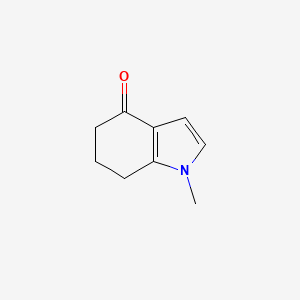
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, commonly known as 5-MeO-DIPT, is a synthetic psychedelic drug of the tryptamine class. It is a structural analog of the neurotransmitter serotonin, and has been found to have hallucinogenic and entactogenic effects in humans. 5-MeO-DIPT has been used in scientific research to study the effects of psychedelic drugs on the brain, as well as to investigate the potential therapeutic applications of psychedelic drugs in treating mental health disorders.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indoles are pivotal in organic chemistry and pharmacology due to their presence in numerous biologically active molecules. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the compound's significance in creating diverse indole structures. This work underscores the intricate strategies employed in synthesizing indoles, including methods that might involve 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one as a precursor or intermediate (Taber & Tirunahari, 2011).
Role in Epigenetic Modifications
Research on DNA methyltransferase inhibitors, such as Goffin and Eisenhauer (2002), explores the epigenetic modulation capabilities of indole derivatives. These compounds can reverse hypermethylation, a common feature in malignancies, thus reinstating the expression of tumor suppressor genes. Although 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is not directly mentioned, its structural relatives show promise in cancer research through epigenetic pathways (Goffin & Eisenhauer, 2002).
Ethylene Perception Inhibition in Fruits and Vegetables
The application of 1-methylcyclopropene (1-MCP), structurally related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, demonstrates the compound's utility in agricultural science. Watkins (2006) reviews 1-MCP's impact on delaying ripening and senescence in fruits and vegetables, showcasing the compound's potential to improve postharvest quality. This underscores the broader implications of similar compounds in enhancing food storage and longevity (Watkins, 2006).
Antioxidant Properties and Medicinal Chemistry
Indole derivatives exhibit significant antioxidant properties, as discussed by Yadav et al. (2014), who review chromones and their derivatives. These compounds, including structures related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, play a crucial role in neutralizing free radicals and preventing cell impairment, highlighting their therapeutic potential in combating diseases linked to oxidative stress (Yadav et al., 2014).
Eigenschaften
IUPAC Name |
1-methyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQFXLPORSTNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299631 |
Source


|
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
51471-08-0 |
Source


|
| Record name | 51471-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

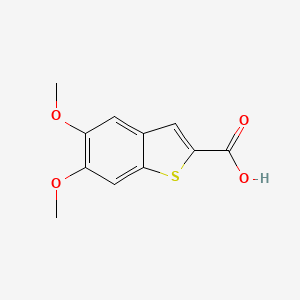
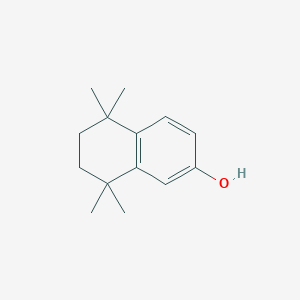
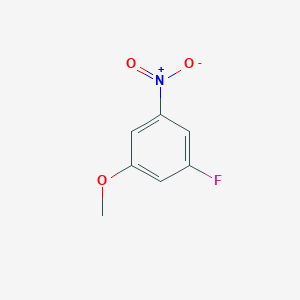
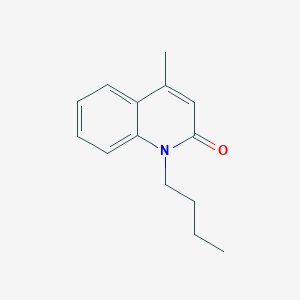
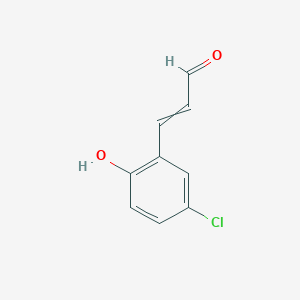
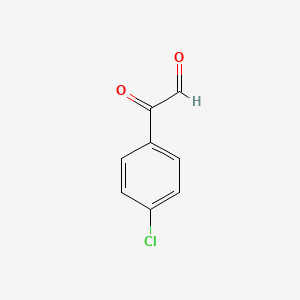
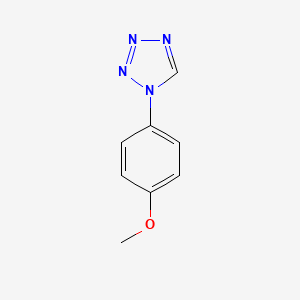
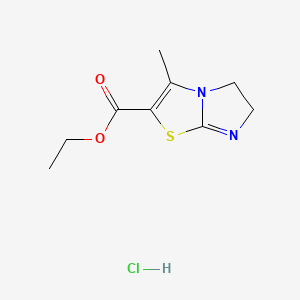

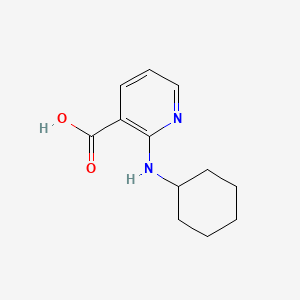

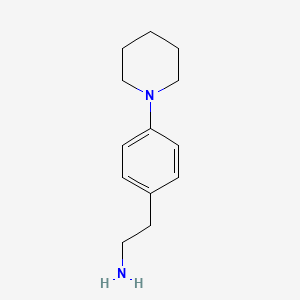

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)